molecular formula C18H16N2O3 B11800372 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11800372
M. Wt: 308.3 g/mol
InChI Key: HKOBOWXOCUJFBF-UHFFFAOYSA-N
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Description

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2,4-dimethylphenyl group. The oxadiazole ring is linked via a methoxy bridge to a benzaldehyde moiety, introducing both aromatic and aldehyde functionalities.

Synthesis typically involves condensation reactions between hydroxylamine derivatives and carboxylic acid precursors, followed by cyclization to form the oxadiazole ring. Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity, as demonstrated in analogous synthetic protocols for substituted phenyl-1,2,4-oxadiazoles .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16N2O3/c1-12-7-8-15(13(2)9-12)18-19-17(23-20-18)11-22-16-6-4-3-5-14(16)10-21/h3-10H,11H2,1-2H3

InChI Key

HKOBOWXOCUJFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 2,4-dimethylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the benzaldehyde moiety is attached through nucleophilic substitution reactions involving suitable aldehyde precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The oxadiazole ring and the benzaldehyde moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Analogs

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde (Molecular formula: $ C{17}H{11}F{3}N{2}O_{3} $) replaces the dimethylphenyl group with a 2-(trifluoromethyl)phenyl substituent. The electron-withdrawing trifluoromethyl group increases the compound’s lipophilicity (ClogP: ~3.5) and metabolic stability compared to the dimethylphenyl analog (ClogP: ~3.0). This modification enhances bioavailability in pharmacokinetic studies but may reduce π-π interactions due to steric hindrance .

Methyl-Substituted Isomers

Positional isomers such as 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 879896-54-5) and 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 273727-50-7) exhibit distinct melting points (66–68°C vs. 105–109°C), highlighting the impact of substituent orientation on crystal packing and intermolecular forces. The ortho-substituted isomer shows lower thermal stability due to reduced symmetry .

Modifications on the Benzaldehyde Moiety

Methoxy-Substituted Derivatives

3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (CAS: 1387998-13-1) introduces a methoxy group at the 3-position of the benzaldehyde ring. This electron-donating group increases solubility in polar solvents (e.g., logS: −3.2 vs. −4.1 for the unsubstituted analog) but may reduce electrophilicity at the aldehyde site, slowing Schiff base formation .

Chlorophenyl-Oxazole Hybrids

2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzaldehyde (CAS: 1048917-33-4) replaces the oxadiazole ring with an oxazole. The oxazole’s reduced aromaticity (bond length: 1.36 Å for C=N vs. 1.29 Å in oxadiazoles) decreases thermal stability (decomposition at 150°C vs. 200°C for oxadiazoles) but improves fluorescence properties due to enhanced conjugation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde $ C{19}H{18}N{2}O{3} $ 322.36 N/A 2,4-Dimethylphenyl, Benzaldehyde
3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde $ C{17}H{11}F{3}N{2}O_{3} $ 348.28 N/A 2-Trifluoromethylphenyl
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde $ C{10}H{8}N{2}O{2} $ 188.18 66–68 Methyl (ortho)
3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde $ C{18}H{13}F{3}N{2}O_{4} $ 402.30 N/A Methoxy, Trifluoromethylphenyl

Biological Activity

The compound 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic molecule that combines various functional groups, including a methoxy group, a benzaldehyde moiety, and an oxadiazole ring. This unique structure suggests potential biological activities that are currently under investigation. This article reviews the existing literature on its biological activity, focusing on antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N4O3\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3

This structure features:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Methoxy group : Influences solubility and biological interactions.
  • Benzaldehyde moiety : Associated with various pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that This compound exhibits antimicrobial activity. The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of key metabolic enzymes.
Microorganism Activity Observed Mechanism
E. coliModerate inhibitionCell membrane disruption
S. aureusSignificant inhibitionEnzyme inhibition

Anticancer Properties

Research has also highlighted the compound's potential anticancer effects. The mechanisms suggested include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through specific signaling pathways.

A case study involving human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) Effect
A431 (epidermoid)15Induces apoptosis
U251 (glioblastoma)20Inhibits proliferation

Case Studies and Research Findings

  • Study on Antimicrobial Activity
    • Conducted on various bacterial strains.
    • Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Study on Anticancer Activity
    • Evaluated in vitro against multiple cancer cell lines.
    • Findings revealed significant cytotoxicity correlated with increased apoptosis markers.

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